Lipophilicity Divergence: 2-Chlorobenzyl vs. 2,4-Dichlorobenzyl Substitution Drives ~0.5 logP Unit Difference
The computed partition coefficient (XLogP3) of 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is 2.1, compared to 2.6 for its direct 2,4-dichlorobenzyl analog [1][2]. This 0.5 logP unit reduction is consistent with the removal of one chlorine atom and predicts moderately enhanced aqueous solubility and decreased non-specific tissue binding, while still retaining sufficient lipophilicity for passive membrane permeation.
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 125240-57-5), XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = -0.5 |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem release 2025.09.15) |
Why This Matters
The 0.5 logP unit difference places the 2-chlorobenzyl compound closer to the median of oral drug-like space, potentially improving aqueous solubility and reducing promiscuity compared to the more lipophilic dichloro analog, which is critical for cellular assay compatibility and early ADME profiling.
- [1] PubChem CID 23027967; 1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol; Computed Properties (XLogP3). View Source
- [2] PubChem CID 135734186; 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol; Computed Properties (XLogP3). View Source
